molecular formula C8H10ClNO B6618180 3-(1-aminoethyl)-2-chlorophenol CAS No. 1337630-27-9

3-(1-aminoethyl)-2-chlorophenol

Cat. No. B6618180
CAS RN: 1337630-27-9
M. Wt: 171.62 g/mol
InChI Key: RULADLWUVGLYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-aminoethyl)-2-chlorophenol is an organic compound that is used in various scientific research applications. It is a derivative of phenol and is a colorless crystalline solid. It is also known as 2-chloro-3-(1-aminoethyl)phenol, 3-amino-2-chlorophenol, and 2-chloro-3-aminophenol. This compound has a wide range of applications in biochemical and physiological studies due to its unique chemical structure and properties.

Mechanism of Action

3-(1-aminoethyl)-2-chlorophenol is believed to act as a substrate for the enzyme cytochrome P450. This enzyme is involved in the metabolism of a wide range of drugs, including analgesics, anti-inflammatory drugs, and anticonvulsants. It is believed that this compound is metabolized by cytochrome P450 to form a reactive intermediate, which then undergoes further metabolism to form the active metabolite.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of drug transporters. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The use of 3-(1-aminoethyl)-2-chlorophenol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound and is easy to handle and store. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively low-potency compound and may not be suitable for use in high-throughput experiments. Additionally, it may not be suitable for use in experiments involving the metabolism of drugs, as it is not a substrate for cytochrome P450.

Future Directions

There are a number of future directions for research involving 3-(1-aminoethyl)-2-chlorophenol. For example, further research could be conducted to determine the efficacy of this compound in inhibiting the activity of drug transporters. Additionally, further research could be conducted to determine the efficacy of this compound in inhibiting the activity of enzymes involved in drug metabolism. Additionally, further research could be conducted to determine the efficacy of this compound in inhibiting the activity of other enzymes, such as proteases and phosphatases. Finally, further research could be conducted to determine the potential of this compound as a therapeutic agent.

Synthesis Methods

3-(1-aminoethyl)-2-chlorophenol can be synthesized using several methods. The most commonly used method involves reacting phenol with 2-chloroethanol in the presence of a base such as sodium hydroxide. This reaction produces this compound as a by-product. Other methods for synthesizing this compound include reacting phenol with 2-chloroethylamine in the presence of a base and reacting phenol with ethylene oxide in the presence of a base.

Scientific Research Applications

3-(1-aminoethyl)-2-chlorophenol has a wide range of applications in scientific research due to its unique chemical structure and properties. It is used in biochemical and physiological studies as a model compound for the study of enzyme-catalyzed reactions. It is also used in the study of the mechanisms of drug action, as well as for the study of drug metabolism and drug transporter proteins. Additionally, this compound is used in the study of the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

3-(1-aminoethyl)-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULADLWUVGLYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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